4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride
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Overview
Description
4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁BrCl₂N₂·HCl and a molecular weight of 334.04 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 4-bromo-3-chloroaniline with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride is utilized in several scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride include:
- 4-bromo-3-chloroaniline
- Pyridine-4-carboxaldehyde derivatives
- Other halogenated aniline derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine, chlorine, and pyridine moieties. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .
Properties
IUPAC Name |
4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-7,16H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJIYLWEHZXPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=NC=C2)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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